N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(1,3-thiazol-2-ylmethyl)piperidin-3-amine
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(1,3-thiazol-2-ylmethyl)piperidin-3-amine is a complex organic compound with a unique structure that combines a piperidine ring, a thiazole ring, and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(1,3-thiazol-2-ylmethyl)piperidin-3-amine involves multiple steps. One common method includes the following steps:
Starting Materials: 3,4-dimethoxyphenethylamine, thiazole-2-carboxaldehyde, and N-methylpiperidine.
Procedure: The reaction mixture is cooled to 0°C, followed by the addition of EDCI.HCl and stirring for 30 minutes. The mixture is then warmed to room temperature and stirred for 24 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above laboratory procedures to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(1,3-thiazol-2-ylmethyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazole rings using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(1,3-thiazol-2-ylmethyl)piperidin-3-amine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(1,3-thiazol-2-ylmethyl)piperidin-3-amine involves its interaction with specific molecular targets. It has been shown to act as a monoamine oxidase inhibitor, which means it can inhibit the activity of the enzyme monoamine oxidase, leading to increased levels of monoamine neurotransmitters . This action is particularly relevant in the context of neurological research and the study of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing the hydroxy groups.
Mescaline: A naturally occurring compound with a similar structure, known for its psychoactive properties.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(1,3-thiazol-2-ylmethyl)piperidin-3-amine is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. Its ability to act as a monoamine oxidase inhibitor sets it apart from other similar compounds, making it a valuable subject of study in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(1,3-thiazol-2-ylmethyl)piperidin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S/c1-22(11-8-16-6-7-18(24-2)19(13-16)25-3)17-5-4-10-23(14-17)15-20-21-9-12-26-20/h6-7,9,12-13,17H,4-5,8,10-11,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXQQYPOROAWNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C2CCCN(C2)CC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.